

# A Comparative Analysis of Estetrol and Estradiol on Liver Function

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## Compound of Interest

Compound Name: *Estetrol*

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This guide provides an objective comparison of the hepatic effects of **Estetrol** (E4), a native estrogen with selective tissue activity, and Estradiol (E2), the primary female sex hormone. The following analysis is based on experimental data from preclinical and clinical studies, focusing on key parameters of liver function, including protein synthesis, lipid metabolism, and coagulation factors.

## Executive Summary

**Estetrol** (E4) demonstrates a distinct and more favorable liver safety profile compared to Estradiol (E2), primarily characterized by a significantly lower impact on the synthesis of hepatic proteins. Unlike E2 and the synthetic estrogen ethinylestradiol (EE), E4 exhibits minimal influence on the production of sex hormone-binding globulin (SHBG), coagulation factors, and other estrogen-responsive liver proteins.<sup>[1][2][3][4][5][6]</sup> This suggests a reduced potential for estrogen-related adverse effects, such as thromboembolic events. Furthermore, E4 has a less pronounced effect on lipid metabolism, particularly on triglyceride levels.<sup>[5][7][8]</sup> These differences are attributed to E4's unique mechanism of action, which involves a selective modulation of estrogen receptors in a tissue-specific manner.<sup>[1][2][4]</sup>

## Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from comparative studies on the effects of **Estetrol** and Estradiol (or Ethinylestradiol as a potent comparator) on key liver function

parameters.

Table 1: Effects on Liver-Synthesized Carrier Proteins

Parameter	Estetrol (E4) Formulations	Estradiol (E2)/Ethinylestradiol (EE) Formulations	Key Findings	Reference
Sex Hormone-Binding Globulin (SHBG)	- No binding to SHBG.[3][9][10] [11] - Minimal to no stimulation of SHBG production in vitro.[1][9][11] - In vivo (E4/DRSP): +7.9% to +87.15% increase.[10][12]	- Binds to SHBG with high affinity. [11] - E2 valerate (2mg): +40% increase.[13] - EE/DRSP (20µg): +240% to +306.3% increase.[12][14]	E4 has a significantly lower impact on SHBG levels compared to E2 and especially EE.	[1][3][9][10][11] [12][13][14]
Corticosteroid-Binding Globulin (CBG)	- Minimal changes.[3][6]	- EE/DRSP: Significant increase.[3]	E4 demonstrates a limited effect on CBG compared to EE.	[3][6]
Thyroxine-Binding Globulin (TBG)	- Slight changes with E4/DRSP. [10]	- EE-containing contraceptives generally increase TBG.	E4's impact on TBG appears to be less pronounced.	[10]
Ceruloplasmin	- Minimal effect (E4/DRSP): +8.2% to +16.1%.[3]	- EE/DRSP: +69.0% increase.[3]	E4 has a substantially smaller effect on ceruloplasmin synthesis.	[3]

Angiotensinogen	- Minimal changes.[6][10] - E4/DRSP (10mg): 15-20% of the effect of EE/DRSP.[15]	- EE increases angiotensinogen synthesis.[3]	E4 has a much weaker impact on angiotensinogen levels.	[3][6][10][15]
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DRSP: Drospirenone; LNG: Levonorgestrel

Table 2: Effects on Coagulation and Fibrinolysis Markers

Parameter	Estetrol (E4) Formulations	Ethinylestradiol (EE) Formulations	Key Findings	Reference
D-dimer	- Reduction in D-dimer levels with E4/DRSP.	- EE/DRSP: 4.7-fold higher levels than E4/DRSP.	E4 combinations may have a favorable or neutral effect on this fibrinolysis marker, unlike EE.	[15]
Thrombin Generation (Activated Protein C Sensitivity Ratio)	- E4/DRSP: ~4-fold lower increase compared to EE/DRSP.	- EE/DRSP: Significant increase, indicating APC resistance.	E4 has a significantly lower impact on thrombin generation, suggesting a lower prothrombotic potential.	
Anticoagulant Proteins (Protein S, TFPI)	- Minimal impact. [16]	- EE/DRSP: Reduction in free and total Protein S and free TFPI.	E4 appears to spare key anticoagulant proteins that are reduced by EE.	[16]

TFPI: Tissue Factor Pathway Inhibitor

Table 3: Effects on Lipid Metabolism

Parameter	Estetrol (E4)	Estradiol (E2) / Ethinylestradiol (EE)	Key Findings	Reference
Triglycerides	- Minor 6.4% increase.[8] - Significantly lower effect than EE/DRSP.[5][7][12]	- Estradiol: 61% increase.[8] - Oral E2 increases VLDL triglyceride production.[17]	E4 has a minimal effect on triglyceride levels compared to the significant increase seen with oral E2 and EE.	[5][7][8][12][17]
HDL-Cholesterol	- Minor effects.[12]	- EE/DRSP: Increase in HDL-cholesterol.[12]	The impact of E4 on HDL-cholesterol is less pronounced than that of EE.	[12]
LDL-Cholesterol	- Minor effects.[12]	- EE/DRSP: Decrease in LDL-cholesterol.[12]	The impact of E4 on LDL-cholesterol is less pronounced than that of EE.	[12]

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### In Vitro Sex Hormone-Binding Globulin (SHBG) Production Assay

- Objective: To assess the direct effect of estrogens on SHBG synthesis by liver cells.

- Cell Lines: Human hepatoblastoma cell lines, such as HepG2 or Hep89 (which overexpresses estrogen receptor-alpha), are commonly used.[\[1\]](#)[\[9\]](#)[\[11\]](#)
- Protocol:
  - Cells are cultured in a suitable medium until they reach a desired confluency.
  - The culture medium is then replaced with a serum-free medium containing various concentrations of the test compounds (e.g., **Estetrol**, Estradiol, Ethinylestradiol) or a vehicle control.
  - Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[\[1\]](#)
  - After incubation, the cell culture supernatant is collected.
  - The concentration of SHBG in the supernatant is quantified using a specific and sensitive immunoassay, such as a fluoroimmunoassay.[\[9\]](#)[\[11\]](#)
  - Results are typically expressed as the amount of SHBG produced relative to the total cell protein or as a percentage change from the vehicle control.

## Competitive Ligand Binding Assay for SHBG

- Objective: To determine the binding affinity of estrogens to SHBG.
- Protocol:
  - A constant amount of purified human SHBG and a radiolabeled ligand (e.g., [\[3H\]](#)dihydrotestosterone or [\[3H\]](#)estradiol) are incubated together.[\[9\]](#)
  - Increasing concentrations of the unlabeled test compound (e.g., **Estetrol**, Estradiol) are added to compete with the radiolabeled ligand for binding to SHBG.
  - After reaching equilibrium, the bound and free radioligands are separated (e.g., by dextran-coated charcoal).
  - The radioactivity of the bound fraction is measured using liquid scintillation counting.

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its relative binding affinity.

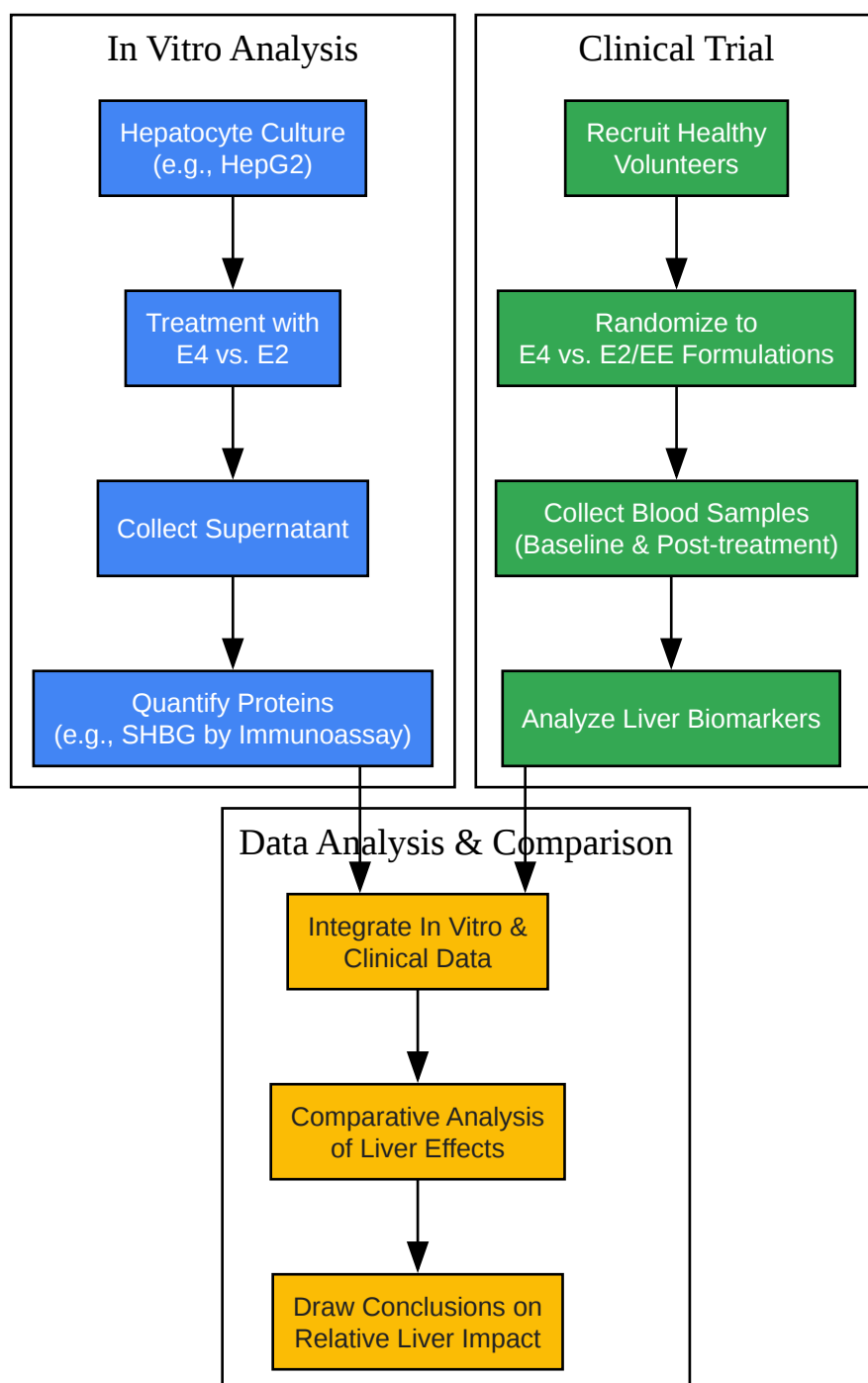
## Clinical Evaluation of Liver Function Parameters

- Study Design: Randomized, controlled clinical trials in healthy women are often employed.[\[3\]](#)  
[\[5\]](#)[\[15\]](#)
- Protocol:
  - Participants are randomized to receive different oral contraceptive formulations (e.g., E4/progestin vs. E2/progestin or EE/progestin) for a defined number of cycles.[\[5\]](#)
  - Blood samples are collected at baseline (before treatment) and at specific time points during treatment (e.g., at the end of cycle 3 or 6).[\[14\]](#)
  - A panel of liver-related biomarkers is measured in the plasma or serum, including:
    - Carrier proteins: SHBG, CBG, ceruloplasmin, angiotensinogen.
    - Coagulation markers: D-dimer, prothrombin fragments, protein S, activated protein C sensitivity ratio.
    - Lipid profile: Triglycerides, total cholesterol, HDL-cholesterol, LDL-cholesterol.
    - Liver enzymes: Aspartate aminotransferase (AST), alanine aminotransferase (ALT), gamma-glutamyl transferase (GGT).[\[3\]](#)
  - Statistical analysis is performed to compare the percentage change from baseline for each parameter between the different treatment groups.

## Signaling Pathways and Experimental Workflows

The diagrams below illustrate the differential impact of **Estetrol** and Estradiol on hepatic estrogen signaling and a typical workflow for evaluating these effects.

Caption: Differential activation of hepatic estrogen receptor-alpha (ER $\alpha$ ) by **Estetrol** (E4) and Estradiol (E2).



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Caption: Workflow for the comparative analysis of **Estetrol** and Estradiol on liver function.



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